An In-depth Technical Guide on 3-Nitrofluoranthene-9-sulfate: Chemical Structure and Properties
An In-depth Technical Guide on 3-Nitrofluoranthene-9-sulfate: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitrofluoranthene-9-sulfate is a significant metabolite of the environmental pollutant 3-nitrofluoranthene. The parent compound, 3-nitrofluoranthene, is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) commonly found in diesel exhaust and urban air particulates.[1] Understanding the metabolism and properties of its derivatives is crucial for toxicological and environmental assessments. This technical guide provides a comprehensive overview of the chemical structure and known properties of 3-Nitrofluoranthene-9-sulfate, outlines the general experimental approaches for its study, and presents visualizations of its structure and metabolic formation.
Chemical Structure and Properties
3-Nitrofluoranthene-9-sulfate is characterized by a fluoranthene backbone with a nitro group substitution at the 3-position and a sulfate group at the 9-position. This sulfation is a key step in the metabolic processing of 3-nitrofluoranthene.
Data Presentation: Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | (4-nitrofluoranthen-8-yl) hydrogen sulfate | [2] |
| Molecular Formula | C₁₆H₉NO₆S | [2] |
| Molecular Weight | 343.3 g/mol | [2] |
| Monoisotopic Mass | 343.01505818 Da | [2] |
| CAS Number | 156497-84-6 | [2] |
| Synonyms | NF-9-S | [2] |
Metabolic Formation
3-Nitrofluoranthene-9-sulfate has been identified as a major metabolite of 3-nitrofluoranthene produced by the filamentous fungus Cunninghamella elegans.[3] This biotransformation suggests a potential detoxification pathway, as the sulfation of phenolic metabolites can facilitate their excretion.[3] The metabolic process involves the hydroxylation of the fluoranthene ring, followed by sulfation.
Mandatory Visualization: Metabolic Pathway
Caption: Fungal metabolism of 3-nitrofluoranthene to 3-Nitrofluoranthene-9-sulfate.
Experimental Protocols
Fungal Metabolism of 3-Nitrofluoranthene
The production of 3-Nitrofluoranthene-9-sulfate is primarily achieved through the metabolism of 3-nitrofluoranthene by the fungus Cunninghamella elegans.[3]
General Protocol:
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Fungal Culture: Cunninghamella elegans (e.g., ATCC 36112) is cultured in a suitable medium, such as Sabouraud dextrose broth, and incubated until a sufficient mycelial mass is obtained.
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Incubation with Substrate: 3-Nitrofluoranthene, often isotopically labeled (e.g., with ¹⁴C) for tracking, is added to the fungal culture. The incubation is carried out for an extended period, for instance, 144 hours, to allow for metabolism.[3]
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Extraction of Metabolites: The fungal biomass and culture medium are separated. The metabolites are then extracted from the aqueous medium using a suitable organic solvent, such as ethyl acetate.
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Purification and Analysis: The extracted metabolites are concentrated and then separated and purified using techniques like reversed-phase high-performance liquid chromatography (HPLC).[3]
Analytical Characterization
The identification and characterization of 3-Nitrofluoranthene-9-sulfate rely on a combination of spectroscopic and spectrometric techniques.
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High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC system is used for the separation of metabolites. While specific conditions from the primary literature are unavailable, a typical setup would involve a C18 column with a gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is crucial for the structural elucidation of the metabolite. The spectra would be recorded in a suitable deuterated solvent, and the chemical shifts and coupling constants of the aromatic protons would confirm the positions of the nitro and sulfate groups.
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Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the metabolite, confirming its elemental composition.
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UV-Visible Spectroscopy: This technique provides information about the electronic structure of the molecule and can be used to monitor the separation of metabolites during chromatography.
Mandatory Visualization: Experimental Workflow
Caption: General workflow for the production and analysis of 3-Nitrofluoranthene-9-sulfate.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific information in the scientific literature regarding the biological activity and the effects on signaling pathways of 3-Nitrofluoranthene-9-sulfate. Research has primarily focused on the parent compound, 3-nitrofluoranthene, which is known to be mutagenic and carcinogenic.[1] The formation of sulfate conjugates is generally considered a detoxification mechanism, as it increases water solubility and facilitates excretion.[3] However, further studies are required to determine if 3-Nitrofluoranthene-9-sulfate retains any biological activity or if it is indeed an inactive detoxification product.
Mandatory Visualization: Chemical Structure
Caption: Chemical structure of 3-Nitrofluoranthene-9-sulfate.
Conclusion
3-Nitrofluoranthene-9-sulfate is a key metabolite in the fungal biotransformation of the environmental pollutant 3-nitrofluoranthene. While its chemical structure and properties have been characterized, detailed experimental protocols for its synthesis and analysis are not widely available. Furthermore, its specific biological activities and effects on cellular signaling pathways remain an area for future research. A deeper understanding of this and other metabolites is essential for a complete toxicological profile of 3-nitrofluoranthene and other nitro-PAHs.
